Methyl 2-methoxy-5-(morpholinomethyl)nicotinate Methyl 2-methoxy-5-(morpholinomethyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 924300-49-2
VCID: VC8321718
InChI: InChI=1S/C13H18N2O4/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-3-5-19-6-4-15/h7-8H,3-6,9H2,1-2H3
SMILES: COC1=C(C=C(C=N1)CN2CCOCC2)C(=O)OC
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

Methyl 2-methoxy-5-(morpholinomethyl)nicotinate

CAS No.: 924300-49-2

Cat. No.: VC8321718

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methoxy-5-(morpholinomethyl)nicotinate - 924300-49-2

Specification

CAS No. 924300-49-2
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name methyl 2-methoxy-5-(morpholin-4-ylmethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C13H18N2O4/c1-17-12-11(13(16)18-2)7-10(8-14-12)9-15-3-5-19-6-4-15/h7-8H,3-6,9H2,1-2H3
Standard InChI Key QOOCSNMMYOHYBW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)CN2CCOCC2)C(=O)OC
Canonical SMILES COC1=C(C=C(C=N1)CN2CCOCC2)C(=O)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

Methyl 2-methoxy-5-(morpholinomethyl)nicotinate is characterized by the following properties :

PropertyValue
CAS Number924300-49-2
Molecular FormulaC13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight266.29 g/mol
Predicted LogP~1.2 (estimated via analogs)

The compound’s structure combines a pyridine core with functional groups that enhance lipophilicity, potentially influencing its pharmacokinetic behavior. The morpholinomethyl group introduces tertiary amine functionality, which may facilitate interactions with biological targets.

Spectral Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, analogous compounds like methyl nicotinate exhibit distinct UV-Vis absorption peaks near 260–270 nm due to the aromatic pyridine ring . Computational predictions using tools like ALOGPS suggest moderate water solubility (~193 mg/mL) and a polar surface area of 39.19 Ų .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-methoxy-5-(morpholinomethyl)nicotinate likely involves multi-step functionalization of a pyridine precursor. Drawing parallels from related patents , a plausible route includes:

  • Nitration and Methoxylation: Starting with 2-aminopyridine, nitration using mixed acids (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) yields 2-amino-5-nitropyridine, followed by methoxylation to introduce the 2-methoxy group .

  • Morpholinomethylation: The 5-position is functionalized via Mannich reaction or alkylation using morpholine and formaldehyde.

  • Esterification: Final esterification with methanol under acidic conditions completes the synthesis .

Optimization Strategies

Recent advances emphasize green chemistry principles. For example, replacing traditional reducing agents (e.g., iron powder) with catalytic hydrogenation (10% Pd/C) reduces waste generation . Solvent selection (e.g., methylene chloride) also minimizes sulfuric acid consumption in nitration steps .

Physicochemical and Pharmacological Profiles

Physicochemical Properties

Key properties inferred from analogs :

PropertyValue
Melting Point38–43°C (estimated)
Boiling Point~209°C
Water Solubility193 mg/mL (predicted)

The methoxy and morpholinomethyl groups enhance lipid membrane permeability, suggesting potential for transdermal delivery systems .

Pharmacodynamics

While direct studies are lacking, methyl nicotinate—a structural relative—induces vasodilation via prostaglandin D2\text{D}_2 release, which activates capillary smooth muscle receptors . By analogy, methyl 2-methoxy-5-(morpholinomethyl)nicotinate may exhibit localized vascular effects, though its tertiary amine moiety could introduce unique receptor interactions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s complexity positions it as a potential intermediate in antimalarial or anti-inflammatory drug synthesis. For instance, malaridine analogs require 2-methoxy-5-aminopyridine precursors, which share synthetic steps with this compound .

Research Use

Suppliers like Leap Chem Co., Ltd., list it as a research chemical , implying utility in medicinal chemistry explorations, such as kinase inhibitor development or prodrug design.

Future Directions

  • Pharmacological Studies: In vitro assays to evaluate vasodilatory or anti-inflammatory activity.

  • Synthetic Scalability: Optimizing catalytic steps for industrial production .

  • Computational Modeling: Predicting ADMET profiles using QSAR tools.

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